Product packaging for 3-Chloro-4-ethynyl-2-fluorobenzoic acid(Cat. No.:CAS No. 2490400-67-2)

3-Chloro-4-ethynyl-2-fluorobenzoic acid

Cat. No.: B2603217
CAS No.: 2490400-67-2
M. Wt: 198.58
InChI Key: YPXOWOGZKZQNDT-UHFFFAOYSA-N
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Description

3-Chloro-4-ethynyl-2-fluorobenzoic acid is a fluorinated aromatic building block with the molecular formula C9H4ClFO2 . It belongs to a class of substituted benzoic acids where the strategic incorporation of chlorine, fluorine, and an ethynyl group creates a multifunctional scaffold valuable in synthetic and medicinal chemistry. The presence of the ethynyl group is a key structural feature, providing a reactive handle for further synthetic elaboration via metal-catalyzed coupling reactions, such as the Sonogashira reaction, to construct more complex molecular architectures. Fluorinated benzoic acid derivatives are particularly significant in pharmaceutical research and development. The fluorine atom and halogen substituents can profoundly influence a molecule's physicochemical properties, metabolic stability, and bioavailability, making such compounds valuable intermediates in the design of active pharmaceutical ingredients (APIs) . Similarly, the ethynyl group can be utilized in click chemistry applications, facilitating the efficient and modular construction of compound libraries for biological screening. This compound is intended for research applications as a chemical intermediate or building block. It is supplied as a high-purity material for use in laboratory settings only. This compound is FOR RESEARCH USE ONLY (RUO) and is not intended for diagnostic or therapeutic uses, or for personal use. Researchers are advised to consult the relevant safety data sheet (SDS) and handle the material using appropriate personal protective equipment (PPE) under standard laboratory conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4ClFO2 B2603217 3-Chloro-4-ethynyl-2-fluorobenzoic acid CAS No. 2490400-67-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-ethynyl-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClFO2/c1-2-5-3-4-6(9(12)13)8(11)7(5)10/h1,3-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXOWOGZKZQNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=C(C=C1)C(=O)O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Chloro 4 Ethynyl 2 Fluorobenzoic Acid

Retrosynthetic Dissection and Strategic Bond Formations

A retrosynthetic analysis of 3-Chloro-4-ethynyl-2-fluorobenzoic acid allows for the logical deconstruction of the molecule into simpler, more readily available starting materials. This process helps in identifying the key bond formations and the most strategic disconnections.

Identification of Key Synthons and Disconnection Points

The most logical disconnection point in the target molecule is the C-C bond between the aromatic ring and the ethynyl (B1212043) group. This bond can be strategically formed using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. wikipedia.orglibretexts.org This approach is widely used for the formation of bonds between sp- and sp²-hybridized carbon atoms. wikipedia.org

This leads to two key synthons: an electrophilic aryl halide and a nucleophilic ethynyl reagent. The aryl halide precursor would be a 4-halo-3-chloro-2-fluorobenzoic acid derivative, and the ethynyl synthon could be derived from a protected acetylene (B1199291), such as trimethylsilylacetylene, which is a stable and easy-to-handle liquid. petraresearch.com

Planning Convergent versus Linear Synthetic Routes

A convergent approach, on the other hand, would involve the synthesis of key fragments separately, which are then combined in the later stages. In this case, a suitably substituted aromatic ring could be synthesized and then coupled with an ethynylating agent. The Sonogashira coupling itself is a convergent step. The primary focus of the synthesis would be the efficient preparation of the key precursor, 4-halo-3-chloro-2-fluorobenzoic acid.

Precursor Design and Synthesis

The successful synthesis of this compound hinges on the efficient preparation of its precursors. This section details the synthesis of the necessary ortho-substituted fluorinated benzoic acid intermediates and the subsequent introduction of the required functionalities.

Synthesis of Ortho-Substituted Fluorinated Benzoic Acid Intermediates

The synthesis of the key precursor, 4-bromo-3-chloro-2-fluorobenzoic acid, can be envisioned starting from a commercially available material like 2-fluoro-3-chloroaniline. The synthesis would proceed through the following hypothetical steps:

Diazotization and Sandmeyer Reaction: The amino group of 2-fluoro-3-chloroaniline can be converted to a diazonium salt using sodium nitrite and a strong acid. Subsequent treatment with a copper(I) bromide in a Sandmeyer-type reaction would introduce a bromine atom at the 1-position, yielding 1-bromo-3-chloro-2-fluorobenzene.

Ortho-Lithiation and Carboxylation: The bromine atom can direct ortho-lithiation. Treatment with a strong base like n-butyllithium at low temperatures would selectively deprotonate the position between the bromine and fluorine atoms. Quenching the resulting aryllithium species with solid carbon dioxide (dry ice) followed by acidic workup would yield 3-bromo-2-chloro-6-fluorobenzoic acid.

An alternative approach could start from 3-chloro-2-fluorobenzoic acid. petraresearch.com Electrophilic bromination of this substrate would likely occur at the position para to the fluorine and meta to the chlorine and carboxylic acid groups, which is the desired 4-position. This would be a more direct route if the regioselectivity of the bromination can be effectively controlled.

Introduction of Chlorine and Ethynyl Functionalities

With the precursor 4-bromo-3-chloro-2-fluorobenzoic acid in hand, the crucial ethynyl group can be introduced.

The Sonogashira coupling reaction is the method of choice for this transformation. wikipedia.orglibretexts.org The reaction involves the coupling of the aryl bromide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org To avoid potential side reactions with the terminal alkyne, a protected alkyne like trimethylsilylacetylene is often used. petraresearch.com

The proposed reaction is as follows: 4-bromo-3-chloro-2-fluorobenzoic acid would be reacted with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine). This would yield 3-chloro-2-fluoro-4-((trimethylsilyl)ethynyl)benzoic acid.

The final step is the removal of the trimethylsilyl (B98337) protecting group. This can be achieved under mild conditions using a fluoride (B91410) source such as tetrabutylammonium fluoride (TBAF) or by treatment with a base like potassium carbonate in methanol (B129727). This deprotection step would yield the final target compound, this compound.

Direct Synthesis Pathways

Direct synthesis pathways for a molecule as complex as this compound are less common and would likely involve more advanced and specialized reagents.

One hypothetical direct approach could involve a decarbonylative Sonogashira cross-coupling of a suitable carboxylic acid precursor. nih.gov For instance, a dicarboxylic acid precursor could potentially be used where one of the carboxylic acid groups is selectively decarbonylated to form an aryl-palladium intermediate in situ, which then couples with an alkyne. However, achieving the required regioselectivity in such a reaction would be a significant challenge.

Another possibility could involve the direct C-H activation and ethynylation of a 3-chloro-2-fluorobenzoic acid precursor. While C-H activation is a rapidly developing field, achieving the desired regioselectivity for the ethynylation at the 4-position in the presence of other directing groups would be a formidable synthetic problem requiring a highly specialized catalytic system.

Given the current state of synthetic methodology, a stepwise approach based on a well-established cross-coupling reaction like the Sonogashira coupling remains the most practical and reliable strategy for the synthesis of this compound.

Data Tables

Table 1: Proposed Synthetic Route Overview

StepReaction TypeStarting MaterialKey ReagentsProduct
1Electrophilic Bromination3-Chloro-2-fluorobenzoic acidBr₂, FeBr₃4-Bromo-3-chloro-2-fluorobenzoic acid
2Sonogashira Coupling4-Bromo-3-chloro-2-fluorobenzoic acidTrimethylsilylacetylene, Pd(PPh₃)₄, CuI, Et₃N3-Chloro-2-fluoro-4-((trimethylsilyl)ethynyl)benzoic acid
3Deprotection3-Chloro-2-fluoro-4-((trimethylsilyl)ethynyl)benzoic acidTBAF or K₂CO₃/MeOHThis compound

Table 2: Key Intermediates and Reagents

Compound NameMolecular FormulaRole in Synthesis
3-Chloro-2-fluorobenzoic acidC₇H₄ClFO₂Starting Material
4-Bromo-3-chloro-2-fluorobenzoic acidC₇H₃BrClFO₂Key Precursor
TrimethylsilylacetyleneC₅H₁₀SiEthynylating Agent
This compoundC₉H₄ClFO₂Final Product

Halogenation Strategies

The introduction of chloro and fluoro substituents onto the aromatic ring at specific positions is a critical step. The regioselectivity is dictated by the directing effects of existing functional groups and the chosen methodology.

Electrophilic Aromatic Halogenation: This classical approach involves the reaction of an aromatic ring with an electrophilic halogen source. For aromatic carboxylic acids, the carboxyl group is deactivating and acts as a meta-director for electrophilic substitution. youtube.com The halogenation of benzene (B151609) and its derivatives typically requires a Lewis acid catalyst, such as AlCl₃ or FeCl₃, to activate the halogen, making it a more potent electrophile. masterorganicchemistry.com However, due to the meta-directing nature of the carboxyl group, direct halogenation of benzoic acid is not suitable for achieving the 2-fluoro and 3-chloro substitution pattern of the target molecule. Instead, this strategy is more applicable to precursors where existing directing groups guide the halogens to the desired positions.

Directed Ortho Metalation (DoM) coupled with Halogenation: This powerful technique offers superior regiocontrol compared to electrophilic substitution. acs.org The carboxylic acid group itself can serve as a directed metalation group (DMG), guiding deprotonation to the adjacent ortho position using a strong base like s-butyllithium in the presence of TMEDA. semanticscholar.orgrsc.orgorganic-chemistry.org The resulting ortho-lithiated species can then be quenched with an electrophilic halogen source (e.g., hexachloroethane for chlorination) to install a halogen next to the carboxyl group. rsc.org Fluorine is also known to be a potent ortho-directing group. semanticscholar.org This methodology is particularly crucial for preparing ortho-halogenated benzoic acids, which are difficult to synthesize through classical methods. acs.org By carefully choosing the starting material, such as a fluorinated benzoic acid, DoM can be used to introduce the second halogen with high precision.

Table 1: Comparison of Halogenation Strategies for Benzoic Acid Derivatives

Strategy Reagents Regioselectivity Advantages Limitations
Electrophilic Aromatic Halogenation Br₂/FeBr₃, Cl₂/AlCl₃ Meta-directing (for COOH group) youtube.com Well-established, uses common reagents. Poor regiocontrol for ortho/para products on benzoic acid; requires activation. masterorganicchemistry.com

| Directed Ortho Metalation (DoM) | 1. s-BuLi/TMEDA 2. Electrophilic Halogen Source | Ortho-directing organic-chemistry.org | High regioselectivity; versatile. | Requires stoichiometric strong base, cryogenic temperatures, and anhydrous conditions. rsc.org | | Pd(II)-Catalyzed C-H Halogenation | NCS, NBS, NIS, Pd(OAc)₂ | Ortho-directing (carboxylate-directed) | Catalytic, often milder conditions, good functional group tolerance. acs.orgnih.gov | Can be sensitive to steric hindrance; requires specific ligands. nih.gov |

Ethynylation Reactions

Introducing the C≡CH group is typically achieved via transition metal-catalyzed cross-coupling reactions, with the Sonogashira coupling being the most prominent method.

Sonogashira Cross-Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a highly reliable method catalyzed by a palladium(0) complex, with a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base. organic-chemistry.org The reaction can often be carried out under mild conditions, even at room temperature. wikipedia.org For the synthesis of the target molecule, a precursor such as 3-chloro-2-fluoro-4-iodobenzoic acid would be coupled with a terminal alkyne like trimethylsilylacetylene. The reactivity of the aryl halide is a key factor, with the general trend being I > Br > Cl > OTf. wikipedia.org Advances in this area include the development of copper-free Sonogashira protocols, which can simplify purification and reduce environmental concerns. libretexts.org

Alkynylation of Aryl Halides: This is a broader category that includes the Sonogashira reaction. Other methodologies exist, such as base-mediated, transition-metal-free alkynylations of aryl chlorides that proceed through a benzyne intermediate. organic-chemistry.org Palladium-catalyzed decarboxylative coupling reactions between alkynyl carboxylic acids and aryl halides also provide a route to internal alkynes. organic-chemistry.org These varied methods offer a toolkit to perform ethynylation under different conditions and with tolerance for various functional groups.

Carboxylation Methodologies

The final installation of the carboxylic acid group can be accomplished through classical organometallic chemistry or modern catalytic approaches.

Grignard Reagent Carbonation: This is a classic and robust method for synthesizing carboxylic acids. ucalgary.ca It involves the formation of an organomagnesium halide (Grignard reagent) from an aryl halide (e.g., a bromo- or iodo-substituted precursor). This highly nucleophilic reagent then attacks carbon dioxide (often in the form of solid dry ice), forming a magnesium carboxylate salt. chemistry-online.comucalgary.ca Subsequent acidification during the work-up liberates the desired carboxylic acid. ucalgary.ca A critical requirement for this method is the use of strict anhydrous conditions, as Grignard reagents are strong bases that react readily with acidic protons, including water. chemistry-online.comucalgary.ca

Metal-Catalyzed Carboxylation: As an alternative to stoichiometric organometallic reagents, transition-metal-catalyzed methods have emerged for the carboxylation of aryl halides with CO₂. thieme-connect.com These reactions typically use palladium or nickel catalysts in conjunction with a reducing agent, such as manganese or diethylzinc. acs.orgnih.gov The proposed mechanism for nickel-catalyzed systems involves oxidative addition of the aryl halide to a Ni(0) species, followed by reduction and reaction with CO₂. nih.gov These catalytic methods can offer improved functional group tolerance compared to Grignard reactions, avoiding the need to protect sensitive groups like esters or ketones. acs.orgnih.gov Visible light-driven carboxylation using a combination of palladium and photoredox catalysts has also been developed, allowing the reaction to proceed at atmospheric CO₂ pressure without stoichiometric metallic reductants. researchgate.net

Table 2: Overview of Carboxylation Methodologies

Methodology Reagents & Conditions Mechanism Advantages Disadvantages

| Grignard Reagent Carbonation | 1. Mg, anhydrous ether/THF 2. CO₂ (dry ice) 3. H₃O⁺ work-up chemistry-online.com | Nucleophilic attack of R-MgX on CO₂. ucalgary.ca | High yields, well-established, reliable. | Requires strictly anhydrous conditions; incompatible with acidic functional groups. ucalgary.ca | | Metal-Catalyzed Carboxylation | Aryl halide, CO₂, transition metal catalyst (e.g., Pd, Ni), reducing agent (e.g., Mn, Zn). acs.orgnih.gov | Catalytic cycle involving oxidative addition, CO₂ insertion, and reduction. acs.orgnih.gov | Broader functional group tolerance, catalytic use of metal. nih.gov | May require specialized ligands, pressure, and/or pyrophoric reagents. nih.gov |

Multi-Step Reaction Sequences

The synthesis of a polysubstituted aromatic like this compound is necessarily a multi-step process requiring careful strategic planning to ensure correct substituent placement and functional group compatibility.

Chemoselective Transformations of Functional Groups

Chemoselectivity is paramount when multiple reactive sites are present in a molecule. In the context of this synthesis, several considerations are key:

During a Sonogashira coupling, the high reactivity of aryl iodides and bromides allows for selective ethynylation in the presence of a less reactive aryl chloride on the same ring. wikipedia.org

When performing a Grignard carboxylation, any existing acidic protons (like from the alkyne C-H or the carboxylic acid itself) must be protected or the reaction sequence must be designed to introduce these groups after the Grignard step.

Metal-catalyzed C-H activation reactions directed by a carboxylate group can be performed in the presence of other directing groups, as the carboxylate often exhibits a dominant directing effect. acs.org

Sequential Introduction of Substituents with Positional Control

Achieving the specific 1,2,3,4-substitution pattern requires a logical and controlled sequence of reactions. While multiple routes are conceivable, a hypothetical pathway illustrates the strategic decisions involved:

Starting Material Selection: One might begin with a commercially available compound like 2-fluoro-3-chlorobenzoic acid.

Introduction of the Fourth Substituent: The position para to the fluorine atom (C4) is activated towards electrophilic substitution. An iodination reaction could be performed to install an iodine atom at the C4 position, yielding 2-fluoro-3-chloro-4-iodobenzoic acid. The iodine is introduced as it is the most reactive halide for the subsequent cross-coupling step.

Ethynylation: A Sonogashira coupling reaction would then be performed on the 2-fluoro-3-chloro-4-iodobenzoic acid. The palladium/copper catalyst system would selectively couple a terminal alkyne (e.g., trimethylsilylacetylene, followed by deprotection) at the C4 position, displacing the iodine atom to form the desired ethynyl group. This step yields the final product, this compound.

This sequence leverages the inherent reactivity and directing effects of the functional groups to build the molecule's complexity in a controlled manner. An alternative might involve starting with a different precursor and introducing the carboxyl group in the final step via carboxylation.

Optimization of Synthetic Efficiency and Scalability

Moving from a laboratory-scale synthesis to a more efficient and scalable process involves optimizing several factors. Key areas of improvement in the synthesis of complex benzoic acid derivatives include:

Catalyst and Ligand Development: Research focuses on creating more active and stable catalysts that allow for lower catalyst loadings and milder reaction conditions. For instance, the development of specific phosphine ligands has been critical for improving the efficiency of palladium-catalyzed carboxylation and Sonogashira reactions. acs.orgnih.gov

Transitioning from Stoichiometric to Catalytic Reagents: A major goal is to replace stoichiometric processes, such as the use of strong bases in Directed Ortho Metalation, with more atom-economical catalytic C-H functionalization methods. acs.org Catalytic C-H halogenation protocols that avoid expensive oxidants or stoichiometric bases are highly desirable for industrial applications. acs.org

Process Conditions: Optimizing reaction conditions involves finding the mildest possible temperatures and pressures. The development of room-temperature Sonogashira couplings is a significant advance. wikipedia.org Furthermore, using industry-amenable solvents and minimizing the need for anhydrous or anaerobic conditions where possible can drastically improve scalability and safety. organic-chemistry.org

Catalyst and Ligand Screening for Cross-Coupling Reactions

The Sonogashira cross-coupling reaction is a fundamental method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. organic-chemistry.orgresearchgate.net The catalytic system, typically composed of a palladium source and often a copper(I) co-catalyst, is critical to the reaction's success. organic-chemistry.org For a substrate like a 4-halo-3-chloro-2-fluorobenzoic acid precursor, catalyst and ligand selection is crucial to overcome the electronic effects of the substituents and achieve high catalytic turnover.

For electron-deficient or sterically hindered aryl halides, bulky and electron-rich phosphine ligands have shown superior performance. Ligands such as XPhos and cataCXium A can promote high yields under relatively mild conditions, even for challenging substrates. nih.govscielo.org.mx The screening process often involves evaluating a matrix of catalysts and ligands to identify the optimal combination for the specific transformation leading to this compound. Copper-free Sonogashira modifications are also prevalent, which can prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling). thalesnano.comijnc.ir

Below is an interactive data table summarizing the results from a hypothetical catalyst and ligand screening for the Sonogashira coupling of a 4-Bromo-3-chloro-2-fluorobenzoic acid with a protected alkyne.

EntryPalladium Source (mol%)Ligand (mol%)Copper(I) Co-catalystYield (%)
1Pd(PPh₃)₄ (2)-CuI (1)65
2PdCl₂(PPh₃)₂ (2)-CuI (1)72
3Pd₂(dba)₃ (1)XPhos (4)None88
4Pd(CH₃CN)₂Cl₂ (1)cataCXium A (2)None91
510% Pd/C (5)-None45

Influence of Solvent Systems and Temperature Gradients

The choice of solvent and the reaction temperature are critical parameters that profoundly influence the rate, yield, and selectivity of the synthesis of this compound. The solvent must solubilize the reactants, catalyst, and base, while its polarity can affect the stability of intermediates in the catalytic cycle.

Commonly used solvents for Sonogashira reactions include amines like triethylamine or diisopropylamine, which can also act as the base. scielo.org.mx Other solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (B52724) (CH₃CN), and tetrahydrofuran (B95107) (THF) are also frequently employed, often in combination with a base like K₂CO₃ or Cs₂CO₃. scielo.org.mxijnc.ir Studies have shown that polar aprotic solvents like DMSO can be particularly effective for promoting the coupling of challenging substrates. scielo.org.mx

Temperature plays a dual role; it must be high enough to provide the necessary activation energy for the reaction to proceed at a reasonable rate but not so high as to cause catalyst decomposition or promote side reactions. Temperature optimization is often performed for a given catalyst-ligand-solvent system. For instance, some modern catalytic systems are effective at room temperature, which aligns with green chemistry principles by reducing energy consumption. nih.gov However, for less reactive aryl chlorides or bromides, elevated temperatures (e.g., 70-100 °C) may be required to achieve a good conversion rate. nih.govthalesnano.com

The following table illustrates the hypothetical effect of solvent and temperature on the yield of the target compound.

EntrySolventBaseTemperature (°C)Yield (%)
1Triethylamine-7075
2THFK₂CO₃6568
3AcetonitrileCs₂CO₃8092
4DMSOK₂CO₃9085
51,4-DioxaneCs₂CO₃Room Temp55

Process Intensification Techniques in Laboratory Synthesis

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. In the context of laboratory synthesis for compounds like this compound, this often involves the use of continuous flow chemistry and microreactors. These technologies offer significant advantages over traditional batch processing. thalesnano.com

Continuous flow reactors, such as the H-Cube®, allow for precise control over reaction parameters like temperature, pressure, and residence time. thalesnano.com This enhanced control can lead to higher yields, improved selectivity, and safer handling of reagents. For palladium-catalyzed reactions, immobilized catalysts can be used in packed-bed reactors, which simplifies catalyst separation and reuse, thereby reducing costs and waste. thalesnano.com The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, allowing for rapid and efficient reactions, sometimes under conditions that would be unsafe in a large-scale batch reactor. bme.hu These techniques facilitate rapid screening of reaction conditions and can be scaled up by numbering-up (running multiple reactors in parallel). thalesnano.com

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of complex molecules is essential for sustainable chemical manufacturing. semanticscholar.org This involves designing processes that maximize the incorporation of all materials used into the final product, using safer chemicals and solvents, and minimizing waste generation.

Atom Economy and Reaction Efficiency Assessment

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have a 100% atom economy, where all atoms from the reactants are incorporated into the final product.

For the Sonogashira coupling step in the synthesis of this compound from a precursor like 4-bromo-3-chloro-2-fluorobenzoic acid and trimethylsilylacetylene (followed by deprotection), the atom economy is inherently less than 100% due to the formation of by-products. The main by-products include the salt formed from the aryl halide and the base (e.g., cesium bromide) and the protonated base. Calculating the percent atom economy helps quantify the intrinsic efficiency of the chosen synthetic route.

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

While the Sonogashira reaction may not have a perfect atom economy, its high yields and selectivity in forming the C-C bond make it a highly effective transformation. Reaction efficiency is also assessed by metrics like reaction mass efficiency (RME) and E-Factor (environmental factor), which consider solvent usage and waste generation.

Exploration of Sustainable Reagents and Solvents

A key goal of green chemistry is to replace hazardous reagents and solvents with more environmentally benign alternatives. semanticscholar.org In the synthesis of this compound, this can be addressed in several ways:

Catalyst Choice: Using highly active catalysts at very low loadings (ppm levels) reduces the amount of heavy metal required. organic-chemistry.org Developing recoverable and reusable heterogeneous catalysts, such as palladium nanoparticles on a solid support, also minimizes metal contamination in the final product and waste streams. researchgate.net

Solvent Selection: Traditional polar aprotic solvents like DMF and DMSO, while effective, have environmental and health concerns. Research focuses on replacing them with greener alternatives. Water is an ideal green solvent, and recent advancements have enabled Sonogashira couplings to be performed in aqueous media, often with the help of surfactants. organic-chemistry.org Other sustainable options include bio-derived solvents like dimethyl isosorbide (DMI) or alcohols like ethanol. organic-chemistry.orgijnc.ir

Base Selection: Using inorganic bases like potassium or cesium carbonate is generally preferred over organic amine bases, which can be volatile and more difficult to separate from the product mixture.

Waste Reduction and By-product Management Strategies

Minimizing waste is a cornerstone of green chemistry. In the synthesis of this compound, waste is generated from the catalyst, solvents, reagents, and by-products. Effective management strategies include:

Catalyst Recycling: As mentioned, using immobilized or heterogeneous palladium catalysts allows for their recovery through simple filtration and reuse in subsequent reaction cycles, which is both economically and environmentally beneficial. researchgate.net

Solvent Recycling: Where possible, reaction and extraction solvents should be recovered and purified for reuse through distillation.

By-product Valorization: While often challenging, exploring potential uses for major by-products can turn a waste stream into a valuable resource. For the Sonogashira reaction, the primary stoichiometric by-product is a salt (e.g., CsBr, KBr), which is generally of low toxicity but contributes to the E-factor.

Process Optimization: Optimizing reactions to achieve the highest possible yield and selectivity directly reduces waste, as fewer impurities and unreacted starting materials need to be removed during purification. Techniques like continuous flow synthesis can contribute to higher efficiency and less waste compared to batch processes. thalesnano.com

Chemical Reactivity and Derivatization Studies of 3 Chloro 4 Ethynyl 2 Fluorobenzoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Formation of Esters, Amides, and Anhydrides

The carboxylic acid functionality of 3-Chloro-4-ethynyl-2-fluorobenzoic acid can be readily converted into esters, amides, and anhydrides through standard organic synthesis protocols.

Esters: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For fluorinated aromatic carboxylic acids, heterogeneous catalysts have been shown to be effective. For instance, the methyl esterification of various fluorinated benzoic acids has been successfully carried out using methanol (B129727) with UiO-66-NH2 as a catalyst, achieving high conversion yields. rsc.orgresearchgate.net While specific data for this compound is not available, a similar approach is expected to yield the corresponding methyl ester.

Amides: Amide bond formation can be accomplished by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common coupling reagents include carbodiimides (e.g., DCC) or phosphonium (B103445) salts. nih.govresearchgate.net A general method for the amidation of various carboxylic acids involves the in situ generation of phosphonium salts from N-chlorophthalimide and triphenylphosphine, which then activate the carboxylic acid for reaction with an amine at room temperature. nih.govresearchgate.net This method is applicable to a wide range of aromatic carboxylic acids. For example, 3-nitro-4-chlorobenzoic acid has been converted to its corresponding benzotriazole (B28993) ester, which then reacts with 3-chloro-2-methylaniline (B42847) to form the amide. google.com

Anhydrides: Anhydrides can be prepared by the dehydration of two molecules of the carboxylic acid, often facilitated by a strong dehydrating agent such as phosphorus pentoxide, or by reacting the carboxylic acid with an acid chloride.

Table 1: Examples of Carboxylic Acid Derivatization Reactions Note: The following table is based on general reactions of aromatic carboxylic acids and may not represent optimized conditions for this compound.

DerivativeGeneral Reagents and ConditionsProduct Structure
Methyl EsterMethanol, Acid Catalyst (e.g., H₂SO₄ or UiO-66-NH₂) rsc.orgresearchgate.net
Anilide1. SOCl₂ or (COCl)₂ 2. Aniline, Base
Symmetrical AnhydrideDehydrating agent (e.g., P₂O₅) or Acetic Anhydride

Reduction to Alcohol Derivatives

The carboxylic acid group can be reduced to a primary alcohol, yielding (3-chloro-4-ethynyl-2-fluorophenyl)methanol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of carboxylic acids to primary alcohols. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The electron-withdrawing substituents on the aromatic ring are generally stable to these conditions. The synthesis of various (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives has been reported, showcasing the reduction of a related functional group. nih.gov

Decarboxylation Pathways and Mechanisms

Decarboxylation, the removal of the carboxyl group, of aromatic carboxylic acids typically requires harsh conditions unless activated by specific substituents. The presence of electron-withdrawing groups, such as the chloro and fluoro atoms on the ring, generally makes thermal decarboxylation more difficult. However, specific catalytic systems can facilitate this reaction. For instance, copper-catalyzed decarboxylation reactions are known for aromatic acids.

Transformations Involving the Ethynyl (B1212043) Group

The terminal ethynyl group is a highly valuable functionality for carbon-carbon bond formation and other transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Homocoupling and Heterocoupling)

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. organic-chemistry.orglibretexts.orgwikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.orgnih.gov

Sonogashira Homocoupling: In the absence of an aryl or vinyl halide coupling partner, terminal alkynes can undergo homocoupling (Glaser coupling) to form a symmetrical diyne. This reaction is often promoted by copper salts in the presence of an oxidant.

Sonogashira Heterocoupling: This is the more common application where this compound would be coupled with various aryl or vinyl halides to produce unsymmetrical diarylalkynes or enynes. The reaction conditions can be tuned to be compatible with the carboxylic acid functionality, or the acid can be protected as an ester prior to the coupling reaction. A wide variety of palladium catalysts and ligands can be employed, and copper-free conditions have also been developed. organic-chemistry.orglibretexts.org For example, the Sonogashira coupling of 3-(2-iodophenyl)sydnone with trimethylsilyl (B98337) acetylene (B1199291) proceeds in good yield. wright.edu Similarly, 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine derivatives have been synthesized via a one-pot double Sonogashira cross-coupling method. scielo.org.mx

Table 2: Representative Sonogashira Cross-Coupling Reactions Note: This table illustrates potential coupling partners for this compound based on general Sonogashira reaction principles.

Coupling PartnerCatalyst SystemExpected Product Type
IodobenzenePd(PPh₃)₂Cl₂, CuI, Et₃NDiarylalkyne
Vinyl BromidePd(PPh₃)₄, CuI, Amine BaseConjugated Enyne
Self (Homocoupling)Cu(OAc)₂, PyridineSymmetrical Diyne

Hydration and Hydrohalogenation Reactions

The triple bond of the ethynyl group can undergo addition reactions, such as hydration and hydrohalogenation.

Hydration: The addition of water across the triple bond, typically catalyzed by a mercury(II) salt in aqueous acid, would yield a methyl ketone according to Markovnikov's rule. This would result in the formation of a 3-chloro-4-acetyl-2-fluorobenzoic acid derivative.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the ethynyl group would also follow Markovnikov's rule, leading to the formation of a vinyl halide. The initial addition would yield a gem-dihalide upon further reaction. The regioselectivity is influenced by the electronic nature of the aromatic ring.

Cycloaddition Reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))

The terminal alkyne functionality of this compound is a prime substrate for cycloaddition reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This highly efficient and regioselective "click" reaction allows for the facile construction of 1,2,3-triazole rings. In a typical CuAAC reaction, the ethynyl group of the benzoic acid derivative would react with an organic azide (B81097) in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted triazole product.

The reaction proceeds under mild conditions and is tolerant of a wide variety of functional groups, making it a powerful tool for creating complex molecular architectures. The resulting triazole-containing benzoic acid derivatives are of interest in medicinal chemistry and materials science due to the desirable properties of the triazole ring, such as its stability, aromaticity, and ability to engage in hydrogen bonding.

While specific experimental data on the CuAAC reactivity of this compound is not extensively documented in publicly available literature, the general mechanism and broad applicability of the CuAAC reaction suggest its feasibility. The electronic effects of the chloro and fluoro substituents on the aromatic ring may influence the reaction rate but are not expected to impede the cycloaddition.

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

Reactant 1Reactant 2CatalystSolventProduct
This compoundBenzyl (B1604629) AzideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O3-Chloro-2-fluoro-4-(4-(phenylmethyl)-1H-1,2,3-triazol-1-yl)benzoic acid

Oligomerization and Polymerization Studies (e.g., Formation of Conjugated Polymers)

The ethynyl group also renders this compound a potential monomer for the synthesis of conjugated polymers. The polymerization of phenylacetylenes can lead to the formation of polymers with alternating double bonds along the backbone, which can exhibit interesting electronic and optical properties.

Various catalytic systems, often based on transition metals like rhodium or palladium, can initiate the polymerization of ethynyl-containing monomers. The resulting polymers could find applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices. A study on the copolymerization of isobutyl phenylcyanoacrylates, including a 3-chloro-4-fluoro substituted derivative, with styrene (B11656) indicates the potential for such halogenated aromatic compounds to be incorporated into polymeric structures. chemrxiv.org However, specific studies on the homopolymerization or oligomerization of this compound are not widely reported.

Reactivity of the Halogen Substituents (Chlorine and Fluorine)

The presence of both chlorine and fluorine on the aromatic ring opens up avenues for further functionalization through reactions that target these halogen atoms.

Palladium-Catalyzed Cross-Coupling Reactions at Chlorine (e.g., Suzuki, Stille, Negishi)

The chlorine atom at the 3-position is a potential site for palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Stille, and Negishi couplings allow for the introduction of a wide range of substituents at this position.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions at the Chlorine Position

Reaction TypeCoupling PartnerCatalyst System (Typical)Potential Product
SuzukiPhenylboronic acidPd(PPh₃)₄, Na₂CO₃4-Ethynyl-2-fluoro-3-phenylbenzoic acid
StilleTributyl(vinyl)stannanePdCl₂(PPh₃)₂, LiClThis compound
NegishiPhenylzinc chloridePd(PPh₃)₄4-Ethynyl-2-fluoro-3-phenylbenzoic acid

Note: This table illustrates potential transformations. Specific reaction conditions and outcomes would require experimental validation.

Potential for Nucleophilic Aromatic Substitution (SNAr) on Fluorine under Activated Conditions

The fluorine atom at the 2-position, being ortho to the electron-withdrawing carboxylic acid group, is a candidate for nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. masterorganicchemistry.comlibretexts.org

Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the carbon-fluorine bond and makes the carbon atom more susceptible to nucleophilic attack. youtube.com Strong nucleophiles, such as alkoxides, thiolates, or amines, could potentially displace the fluoride (B91410) ion under suitable conditions, such as elevated temperatures or in the presence of a strong base. The carboxylic acid group would likely need to be deprotonated to prevent it from acting as a proton source and to enhance its electron-withdrawing effect.

Directed Ortho Metalation Strategies with Halogenated Aromatics

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. A directing metalation group (DMG) on the ring coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. The carboxylic acid group is a known, albeit moderately strong, directing group. organic-chemistry.org

In the case of this compound, the carboxylic acid group could direct lithiation to the 2-position (occupied by fluorine) or the 6-position. However, the presence of the fluorine at the 2-position and the chlorine at the 3-position complicates the regioselectivity. Halogens themselves can also act as directing groups or be involved in halogen-metal exchange. The interplay between the directing effects of the carboxylate and the halogens would determine the site of metalation. Subsequent quenching of the resulting lithiated species with an electrophile would introduce a new substituent at that position.

Chemoselectivity and Regioselectivity in Multi-Functional Transformations

The presence of multiple reactive sites in this compound makes chemoselectivity and regioselectivity key considerations in its derivatization.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in a palladium-catalyzed cross-coupling reaction, it might be possible to selectively react at the chlorine atom without affecting the ethynyl or carboxylic acid groups by choosing the appropriate catalyst and reaction conditions. Similarly, the ethynyl group can undergo cycloaddition reactions under conditions that leave the halogen substituents untouched.

Regioselectivity is concerned with the position at which a reaction occurs. In the context of this molecule, an example would be the directed ortho metalation, where the choice of base and reaction conditions could potentially favor deprotonation at one specific ortho position over others. Another example is the potential for different outcomes in nucleophilic aromatic substitution, although the fluorine atom is the more likely site for SNAr due to the activating effect of the adjacent carboxyl group.

The careful selection of reagents and reaction parameters is therefore crucial to control the outcome of transformations involving this versatile building block, enabling the synthesis of a wide array of specifically substituted derivatives.

Selective Reactions of the Carboxylic Acid Group in the Presence of Alkyne and Halogens

The carboxylic acid group is often the most reactive site in this compound under many conditions. Its acidic proton makes it susceptible to reactions with bases, and the carbonyl carbon is a target for nucleophiles. To achieve selective modifications at other positions of the molecule, the carboxylic acid group typically requires protection.

One common strategy is the conversion of the carboxylic acid to an ester. oup.comyoutube.com This transformation masks the acidity of the proton and reduces the electrophilicity of the carbonyl carbon. The choice of ester is crucial as it determines the conditions required for its subsequent removal (deprotection). libretexts.org For instance, a methyl or ethyl ester can be formed through Fischer esterification, using the corresponding alcohol in the presence of an acid catalyst. researchgate.netresearchgate.net These simple alkyl esters are generally stable under neutral or slightly acidic conditions but can be hydrolyzed back to the carboxylic acid using a base. oup.com

For molecules that may be sensitive to basic conditions, a benzyl ester offers an alternative. The benzyl group can be removed under neutral conditions through catalytic hydrogenolysis, a reaction that would also reduce the ethynyl group. Therefore, this protecting group would be suitable only if a subsequent reaction on the halogen atoms is desired.

Tert-butyl esters, formed by reacting the carboxylic acid with isobutylene (B52900) in the presence of an acid catalyst, are robust to many nucleophilic and basic conditions. fiveable.me Their removal is typically achieved under acidic conditions. Silyl (B83357) esters, such as a trimethylsilyl (TMS) ester, offer a milder protection strategy and can be cleaved with fluoride ions. libretexts.org

With the carboxylic acid group protected, derivatization of the ethynyl group or substitution of the halogens can be pursued with greater selectivity. For example, Sonogashira coupling could be performed on a protected form of the molecule to modify the ethynyl substituent without interference from the carboxylic acid.

Table 1: Common Protecting Groups for Carboxylic Acids and Their Removal Conditions

Protecting GroupReagents for ProtectionConditions for Deprotection
Methyl/Ethyl EsterMethanol/Ethanol, Acid CatalystBase-catalyzed hydrolysis (e.g., NaOH)
Benzyl EsterBenzyl alcohol, Acid CatalystCatalytic Hydrogenolysis (e.g., H₂, Pd/C)
tert-Butyl EsterIsobutylene, Acid CatalystAcid-catalyzed hydrolysis (e.g., TFA)
Silyl EsterSilyl halide (e.g., TMSCl), BaseFluoride ion source (e.g., TBAF)

Differentiating Reactivity between Chlorine and Fluorine

The benzene (B151609) ring of this compound is substituted with two different halogen atoms, chlorine and fluorine. Their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, is not identical. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Generally, in the context of SNAr, an aryl fluoride is more reactive than an aryl chloride. doubtnut.comnih.gov This is because fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect makes the carbon atom to which it is attached more electrophilic and thus more susceptible to nucleophilic attack. wyzant.comstackexchange.com The high polarity of the C-F bond facilitates the initial attack by a nucleophile. quora.comquora.com Although the C-F bond is stronger than the C-Cl bond, the stability of the leaving group is less critical in the rate-determining step of SNAr reactions. stackexchange.comresearchgate.net

Therefore, in this compound, the fluorine atom at the 2-position is expected to be more readily displaced by a nucleophile than the chlorine atom at the 3-position, provided that the reaction conditions are favorable for SNAr. Such conditions typically involve a strong nucleophile and may require elevated temperatures. The presence of the electron-withdrawing carboxylic acid and ethynyl groups can further activate the ring towards nucleophilic attack.

Table 2: Relative Reactivity of Aryl Halides in Nucleophilic Aromatic Substitution

Aryl HalideRelative Reactivity
Aryl FluorideMost Reactive
Aryl ChlorideIntermediate
Aryl BromideLess Reactive
Aryl IodideLeast Reactive

Ortho-Effects on Reactivity

The substitution pattern of this compound, with a fluorine atom positioned ortho to the carboxylic acid group, gives rise to what is known as the "ortho-effect". wikipedia.orgbyjus.com This effect is a combination of steric and electronic factors that can significantly alter the reactivity of the carboxylic acid.

Sterically, the presence of the ortho-fluorine atom can force the carboxylic acid group to twist out of the plane of the benzene ring. wikipedia.org This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring. nih.gov The resonance stabilization of the neutral carboxylic acid is therefore reduced, which in turn increases its acidity compared to its meta and para isomers. quora.comquora.com Thus, this compound is predicted to be a stronger acid than if the fluorine were at the meta or para position. This enhanced acidity can influence its reactivity in acid-base reactions and in the formation of derivatives.

The ortho-effect can also sterically hinder reactions at the carboxylic acid group. For example, esterification reactions may proceed more slowly compared to an unhindered benzoic acid due to the steric bulk of the adjacent fluorine atom. researchgate.net

Table 3: Summary of Ortho-Effects on the Carboxylic Acid Group

EffectConsequence
Steric HindranceTwisting of the carboxylic acid group out of the plane of the benzene ring.
Electronic EffectInhibition of resonance between the carboxylic acid and the aromatic ring.
Impact on AcidityIncreased acidity of the carboxylic acid.
Impact on ReactivityPotential for slower reaction rates at the carboxylic acid group due to steric hindrance.
StabilizationInductive stabilization of the carboxylate anion.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For 3-chloro-4-ethynyl-2-fluorobenzoic acid (Molecular Formula: C₉H₄ClFO₂), HRMS can distinguish its exact mass from other molecules with the same nominal mass, thereby confirming its molecular formula.

The predicted monoisotopic mass of C₉H₄³⁵ClFO₂ is 210.9884 Da. An HRMS instrument would be expected to measure a mass-to-charge ratio (m/z) within a few parts per million (ppm) of this theoretical value, providing strong evidence for the compound's identity.

Predicted HRMS Data for C₉H₄ClFO₂
Molecular Formula C₉H₄ClFO₂
Predicted Monoisotopic Mass (for ³⁵Cl) 210.9884 Da
Predicted Monoisotopic Mass (for ³⁷Cl) 212.9855 Da
Expected Observation (e.g., [M-H]⁻ in negative ESI) m/z 209.9812
Expected Isotopic Pattern (³⁵Cl/³⁷Cl) Characteristic ~3:1 intensity ratio

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

To analyze this compound by mass spectrometry, the molecule must first be ionized. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are two common soft ionization techniques that are well-suited for this purpose.

Electrospray Ionization (ESI): ESI is particularly effective for polar molecules and those that can exist as ions in solution. Given the presence of the carboxylic acid group, this compound is readily analyzed using ESI, especially in negative ion mode. In this mode, the molecule loses a proton (H⁺) from the carboxylic acid group to form a deprotonated molecule, [M-H]⁻, which is then detected. This process is gentle and typically results in a prominent molecular ion peak with minimal fragmentation, making it ideal for accurate mass determination.

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar compounds. While it could be used for this molecule, ESI is generally the preferred method for acidic compounds due to its efficiency in generating the [M-H]⁻ ion directly from the solution phase.

Fragmentation Pattern Analysis for Structural Insights

While soft ionization techniques minimize fragmentation, controlled fragmentation can be induced within the mass spectrometer (e.g., via collision-induced dissociation, CID) to gain structural information. The analysis of these fragmentation patterns provides a fingerprint of the molecule's structure.

For this compound, several key fragmentation pathways can be predicted:

Decarboxylation: A common fragmentation pathway for benzoic acids is the loss of the carboxyl group as CO₂ (44 Da). This would result in a fragment ion corresponding to the 2-chloro-1-ethynyl-3-fluorobenzene (B2448529) radical cation.

Loss of Water: The [M-H]⁻ ion could potentially lose a water molecule (18 Da).

Loss of Halogens: Cleavage of the carbon-chlorine bond could lead to the loss of a chlorine radical.

Cleavage related to the Ethynyl (B1212043) Group: Fragmentation involving the ethynyl substituent is also possible.

The study of these fragments helps to piece together the molecular structure, confirming the presence and connectivity of the various functional groups.

Predicted Key MS/MS Fragments for [C₉H₃ClFO₂]⁻ (m/z 209.98)
Predicted Fragment m/z Predicted Lost Neutral
165.99CO₂ (Decarboxylation)
174.99Cl
190.97F

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F), one can determine the connectivity of atoms and infer the three-dimensional structure.

Proton (¹H) NMR Spectroscopy: Chemical Shifts, Coupling Constants, and Integration

The ¹H NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, three distinct proton signals are expected: one for the carboxylic acid proton, one for the terminal ethynyl proton, and one for the aromatic proton.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and would appear as a broad singlet far downfield, typically in the range of 10-13 ppm.

Aromatic Proton (Ar-H): There is a single proton on the aromatic ring. Its chemical shift will be influenced by the surrounding substituents. It is expected to appear as a doublet of doublets due to coupling with the adjacent fluorine atom and the ethynyl proton across the ring system.

Ethynyl Proton (-C≡CH): This proton resides in a unique magnetic environment and typically appears as a singlet in the range of 3-4 ppm. It may exhibit long-range coupling to the aromatic proton.

Predicted ¹H NMR Data (in CDCl₃)
Proton Assignment Predicted Chemical Shift (δ, ppm)
-COOH10.0 - 13.0 (broad s, 1H)
Ar-H7.5 - 8.0 (dd, 1H)
-C≡CH3.0 - 3.5 (s, 1H)

Abbreviations: s = singlet, dd = doublet of doublets

Carbon (¹³C) NMR Spectroscopy: Chemical Shifts and DEPT/APT Experiments

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. This compound has nine carbon atoms, all of which are chemically inequivalent and should therefore produce nine distinct signals in the spectrum.

Carboxylic Carbon (-COOH): This carbon is deshielded and appears downfield, typically between 165-175 ppm.

Aromatic Carbons (Ar-C): The six aromatic carbons will appear in the typical range of 110-160 ppm. The carbons directly attached to the electronegative F and Cl atoms (C-F and C-Cl) will be significantly affected, as will the carbon attached to the carboxylic acid group (C-COOH) and the ethynyl group (C-C≡CH). Their precise shifts are influenced by the combined electronic effects of all substituents.

Ethynyl Carbons (-C≡C-): The two sp-hybridized carbons of the ethynyl group will resonate in the range of 70-90 ppm.

DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) experiments would be used to differentiate between quaternary carbons (C), methine carbons (CH), and methylene (B1212753) carbons (CH₂), aiding in the definitive assignment of each signal. For this molecule, DEPT/APT would confirm two CH carbons (one aromatic, one ethynyl) and seven quaternary carbons (five aromatic, one carboxylic, one ethynyl).

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
-COOH165 - 175
Ar-C (C-F, C-Cl, C-COOH, C-C≡CH, etc.)110 - 160
-C≡CH70 - 90
-C≡CH70 - 90

Fluorine (¹⁹F) NMR Spectroscopy: Elucidating Fluorine Environments and Coupling

¹⁹F NMR is a highly sensitive technique used specifically to study fluorine atoms within a molecule. wikipedia.org Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, these spectra are typically simple to acquire and interpret. wikipedia.org For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom.

The chemical shift of the fluorine signal provides information about its local electronic environment. The position of the fluorine atom on the aromatic ring, ortho to both a carboxylic acid and a chlorine atom, will dictate its specific chemical shift.

Furthermore, this fluorine nucleus will couple with nearby magnetic nuclei, most notably the adjacent aromatic proton (a three-bond coupling, ³JF-H). This coupling would be visible in both the ¹⁹F and ¹H NMR spectra, providing definitive evidence for the spatial relationship between these two atoms. Long-range couplings to other protons or carbons may also be observed, offering further structural confirmation.

Predicted ¹⁹F NMR Data
Fluorine Assignment Predicted Chemical Shift (δ, ppm)
Ar-F-110 to -140 (relative to CFCl₃)
Expected Coupling Coupling to ortho aromatic proton (³JF-H)

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like this compound. By correlating nuclear spins through chemical bonds or space, these techniques provide a detailed map of the molecular framework.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) couplings. For this compound, the primary COSY correlation would be observed between the two aromatic protons, H-5 and H-6. A cross-peak between these two signals would confirm their adjacent positions on the benzene (B151609) ring. The ethynyl proton, if coupled to the aromatic protons over longer ranges, might show very weak correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond proton-carbon (¹H-¹³C) correlations. The HSQC spectrum would be expected to show cross-peaks connecting the aromatic protons H-5 and H-6 to their directly attached carbons, C-5 and C-6, respectively. Similarly, a correlation between the ethynyl proton and the terminal ethynyl carbon would be anticipated.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-4 bonds) ¹H-¹³C couplings, which is crucial for piecing together the carbon skeleton. Key expected correlations for this compound would include:

The aromatic proton H-5 showing correlations to C-3 (³J), C-1 (³J), and the ethynyl carbon C-4 (²J).

The aromatic proton H-6 showing a correlation to C-4 (²J) and C-2 (³J).

The ethynyl proton showing correlations to the two ethynyl carbons and potentially to C-4 of the aromatic ring.

The carboxylic acid proton, if observed, could show correlations to the carbonyl carbon and C-1 of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which is vital for determining stereochemistry and conformation. In this molecule, NOESY could help establish the preferred orientation of the carboxylic acid group relative to the adjacent fluorine substituent. A cross-peak between the carboxylic acid proton and the fluorine (via ¹H-¹⁹F NOE) or between the carboxylic acid proton and H-6 could provide this information.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (from ¹H)
-COOH~11-13~165-170C-1, C-2
C-1-~120-125-
C-2-~158-162 (d, ¹JCF)-
C-3-~125-130-
C-4-~115-120-
C-5~7.5-7.8~130-135C-1, C-3, C-4
C-6~7.3-7.6~118-122 (d, ²JCF)C-2, C-4
Ethynyl C-~80-85-
Ethynyl CH~3.0-3.5~75-80C-4, Ethynyl C

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are powerful for identifying the functional groups present in a molecule.

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its constituent moieties:

Carboxylic Acid:

A broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹ in the IR spectrum, characteristic of the hydrogen-bonded carboxylic acid dimer.

A strong C=O stretching vibration should appear around 1700-1720 cm⁻¹. In the solid state, this band might be shifted to a lower frequency due to hydrogen bonding.

C-O stretching and O-H bending modes are anticipated in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions.

Ethynyl Group:

A sharp, weak to medium intensity C≡C stretching vibration is predicted around 2100-2140 cm⁻¹. This band is often stronger in the Raman spectrum.

The terminal ≡C-H stretching should give rise to a sharp, strong band near 3300 cm⁻¹ in the IR spectrum.

Halogenated Aromatic Ring:

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. orgchemboulder.com

C=C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. orgchemboulder.comlibretexts.org

The C-F stretching vibration would likely produce a strong band in the 1250-1000 cm⁻¹ range. orgsyn.org

The C-Cl stretching vibration is expected to be found in the lower frequency region of 800-600 cm⁻¹.

Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can be indicative of the substitution pattern of the aromatic ring. orgchemboulder.com

In the solid state, benzoic acids typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups. This interaction would be evident in the IR spectrum by the broad O-H stretch and a shift of the C=O stretch to a lower wavenumber compared to the monomeric form in a dilute solution. In solution, the extent of dimerization versus solvation would depend on the solvent's polarity and its ability to act as a hydrogen bond acceptor. In nonpolar solvents, the dimer is likely to persist, while in polar, hydrogen-bonding solvents, solute-solvent hydrogen bonds would be favored. ucl.ac.uk

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography provides the definitive method for determining the three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.

A single crystal X-ray diffraction study of this compound would be expected to reveal a planar or near-planar aromatic ring. Due to steric hindrance between the ortho substituents, the carboxylic acid group may be twisted out of the plane of the benzene ring. nih.gov The bond lengths and angles within the benzene ring would be influenced by the electronic effects of the substituents. For instance, the C-C bonds adjacent to the electron-withdrawing carboxylic, fluoro, and chloro groups might be slightly shorter than standard aromatic C-C bonds. The ethynyl group is expected to be linear.

Table 2: Predicted Key Crystallographic Parameters for this compound

ParameterPredicted ValueReference/Analogy
C-F Bond Length~1.35 ÅTypical for aryl fluorides
C-Cl Bond Length~1.74 ÅTypical for aryl chlorides
C=O Bond Length~1.22 ÅCarboxylic acid
C-OH Bond Length~1.31 ÅCarboxylic acid (dimer)
C≡C Bond Length~1.20 ÅTerminal alkyne
C(ring)-COOH Torsion Angle10-50°Steric effects of ortho-substituents nih.gov

The crystal packing of this compound would likely be governed by a combination of intermolecular forces:

Hydrogen Bonding: The most significant intermolecular interaction is expected to be the formation of carboxylic acid dimers via strong O-H···O hydrogen bonds, a common structural motif in the crystal structures of benzoic acids. nih.govresearchgate.net

Halogen Bonding: Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species. ethz.chacs.org In this molecule, both the chlorine and fluorine atoms could potentially participate in halogen bonding with electron-donating groups on neighboring molecules, such as the oxygen atoms of the carboxylic acid or the π-system of the ethynyl group or aromatic ring. The strength and geometry of these interactions would depend on the electrostatic potential around the halogen atoms. ethz.chacs.orgmdpi.com

Other Interactions: Weaker C-H···O and C-H···F interactions, as well as π-π stacking interactions between the aromatic rings, could also play a role in stabilizing the crystal lattice. nih.gov The presence of the ethynyl group might also lead to C-H···π interactions.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for determining the purity of this compound and for its quantification in various matrices. These techniques separate the target compound from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (UV-Vis, PDA, ELSD)

HPLC is the premier technique for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method would be the most common approach.

In a typical, hypothetical HPLC analysis, a C18 stationary phase would be used. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (such as formic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The aromatic nature and conjugation provided by the ethynyl group would allow for strong chromophores, making UV-Vis or Photodiode Array (PDA) detection highly effective. PDA detection would offer the additional advantage of providing spectral data, which can aid in peak identification and purity assessment. For impurities that lack a significant chromophore, an Evaporative Light Scattering Detector (ELSD) could be employed.

Hypothetical HPLC Parameters:

Parameter Value
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Detection PDA at 254 nm

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Due to its low volatility as a carboxylic acid, direct analysis of this compound by Gas Chromatography (GC) is challenging. Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile ester, such as a methyl or silyl (B83357) ester.

After derivatization, the resulting compound could be analyzed by GC, likely using a mid-polarity capillary column. Flame Ionization Detection (FID) would provide quantitative data on purity, while Mass Spectrometry (MS) would offer structural information for the main component and any impurities, aiding in their identification.

Hypothetical GC Parameters for a Methyl Ester Derivative:

Parameter Value
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min
Carrier Gas Helium

| Detector | Mass Spectrometer (MS) |

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Method Development

Thin-Layer Chromatography (TLC) is an invaluable tool for the rapid monitoring of chemical reactions during the synthesis of this compound. It can also be used in the development of more complex chromatographic methods like column chromatography and HPLC.

For a compound of this nature, a silica (B1680970) gel plate would be used as the stationary phase. The mobile phase would be a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (such as ethyl acetate or dichloromethane). The spots could be visualized under UV light due to the aromatic structure of the compound. The retention factor (Rf) would provide an indication of the compound's polarity and help in selecting appropriate conditions for preparative separation.

Hypothetical TLC Parameters:

Parameter Value
Stationary Phase Silica Gel 60 F254
Mobile Phase 30% Ethyl Acetate in Hexane

| Visualization | UV light (254 nm) |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and other elements in a compound. This data is then used to verify the empirical formula. For this compound (C₉H₄ClFO₂), the theoretical elemental composition would be calculated and compared against the experimental values obtained from combustion analysis. A close correlation between the theoretical and experimental values provides strong evidence for the compound's elemental composition and purity.

Theoretical Elemental Composition of C₉H₄ClFO₂:

Element Symbol Atomic Mass Number of Atoms Total Mass Mass Percentage
Carbon C 12.011 9 108.099 51.36%
Hydrogen H 1.008 4 4.032 1.92%
Chlorine Cl 35.453 1 35.453 16.84%
Fluorine F 18.998 1 18.998 9.02%
Oxygen O 15.999 2 31.998 15.20%

| Total | | | | 210.58 | 100.00% |

Experimental results from a high-purity sample would be expected to be within ±0.4% of these theoretical values.

Emerging Research Directions and Future Perspectives in the Chemistry of 3 Chloro 4 Ethynyl 2 Fluorobenzoic Acid

Development of Novel and More Sustainable Synthetic Routes

The synthesis of polyfunctional molecules like 3-chloro-4-ethynyl-2-fluorobenzoic acid necessitates strategic and efficient chemical routes. While dedicated synthesis literature for this specific molecule is sparse, plausible pathways can be devised based on established organometallic reactions. A primary strategy would involve the Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl halides. wikipedia.orgorganic-chemistry.org

A hypothetical, yet chemically sound, synthetic route could begin with a di-halogenated precursor, such as 3-chloro-4-iodo-2-fluorobenzoic acid. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond would allow for selective coupling at the 4-position. The reaction would likely employ a palladium catalyst, often with a copper(I) co-catalyst, and an amine base. organic-chemistry.org

Future research is focused on making such synthetic routes more sustainable. This includes the development of copper-free Sonogashira protocols to prevent the undesired homocoupling of the alkyne (Glaser coupling). wikipedia.org Furthermore, the principles of green chemistry encourage the use of more environmentally benign solvents, such as bio-derived options like γ-valerolactone-based ionic liquids, which have proven effective in similar coupling reactions. chemistryjournals.netbeilstein-journals.org Another avenue for sustainable synthesis involves biocatalysis, where enzymes are used to produce key intermediates or the final compounds, often in aqueous media and under mild conditions, thus reducing waste and energy consumption. manchester.ac.ukresearchgate.net

Table 1: Proposed Synthetic Pathway for this compound

StepStarting MaterialReactionKey Reagents and CatalystsProductRationale / Sustainability Focus
13-Chloro-2-fluorobenzoic acidIodinationI2, HIO3, H2SO43-Chloro-4-iodo-2-fluorobenzoic acidSelective installation of a reactive handle for coupling.
23-Chloro-4-iodo-2-fluorobenzoic acidSonogashira CouplingTrimethylsilylacetylene, Pd(PPh3)2Cl2, CuI, Et3N3-Chloro-2-fluoro-4-(trimethylsilylethynyl)benzoic acidUse of a protected alkyne prevents side reactions. wikipedia.org
33-Chloro-2-fluoro-4-(trimethylsilylethynyl)benzoic acidDeprotectionK2CO3, Methanol (B129727)This compoundMild deprotection to yield the final terminal alkyne.

Exploration of Undiscovered Reactivity Patterns and Selective Transformations

The unique arrangement of three distinct functional groups in this compound allows for a multitude of selective chemical transformations. The exploration of the orthogonal reactivity of these sites is a key area for future research.

The Ethynyl (B1212043) Group: As the most reactive moiety, the terminal alkyne is a gateway to numerous transformations. Beyond the Sonogashira coupling, it can undergo metal-catalyzed dimerizations to form conjugated 1,3-enynes, with regioselectivity (head-to-head vs. head-to-tail coupling) being a subject of mechanistic investigation. nih.govnih.gov Ruthenium catalysts, for instance, can activate terminal alkynes for selective additions to yield functional dienes or ketoesters. rsc.org Additionally, the alkyne can be selectively reduced via semihydrogenation to the corresponding alkene, with modern methods using organic photoreductants showing high tolerance for other functional groups. chemrxiv.org

The Carboxylic Acid Group: This group provides a reliable handle for forming amides, esters, or for conversion into an acyl chloride. mdpi.com These reactions are fundamental in medicinal chemistry and materials science for linking the scaffold to other molecules or surfaces.

The Chloro-Fluoro Aromatic Ring: The C-Cl bond on the aromatic ring can serve as a secondary site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, likely requiring more forcing conditions than the C-I bond used in the initial synthesis. This allows for the sequential introduction of different aryl or amino groups.

The interplay between these groups, such as intramolecular cyclizations initiated at one site and terminating at another, remains a rich field for discovery.

Table 2: Potential Selective Transformations of this compound

Functional GroupReaction TypePotential ReagentsResulting Structure
EthynylClick Reaction (CuAAC)Organic Azide (B81097), Cu(I) catalystTriazole derivative
EthynylSemihydrogenationH2, Lindlar's catalyst or Organic Photoreductant chemrxiv.orgVinyl derivative
Carboxylic AcidAmide CouplingAmine, EDC/HOBtAmide derivative
Carboxylic AcidEsterificationAlcohol, Acid catalystEster derivative
Aryl ChlorideSuzuki CouplingArylboronic acid, Pd catalystBiaryl derivative

Role as a Precursor in Advanced Materials Research

The rigid and polyfunctional nature of this compound makes it an excellent candidate as a monomer or building block in the synthesis of advanced materials.

Building Blocks for Conjugated Organic Frameworks

Conjugated Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and tunable properties. The synthesis of COFs relies on the use of rigid, geometrically defined monomers that can be stitched together through strong covalent bonds. The phenylacetylene (B144264) unit within this compound provides the necessary rigidity and linearity to act as a "strut" in such frameworks. The carboxylic acid and chloro functionalities can be leveraged for polymerization reactions, potentially forming highly conjugated, stable, and porous materials for applications in gas storage, catalysis, and electronics.

Scaffold for Supramolecular Assembly Studies

Supramolecular chemistry involves the organization of molecules into well-defined structures through non-covalent interactions. The carboxylic acid group is a powerful motif for directing supramolecular assembly, readily forming robust and highly directional hydrogen bonds. In many benzoic acid derivatives, this leads to the formation of classic "acid-acid" inversion dimers. nih.gov These dimers can then be linked into larger assemblies like tapes or sheets through other weaker interactions. nih.gov The ethynyl group and the halogen atoms of this compound can participate in weaker C-H···π, halogen bonding, and π-π stacking interactions, providing additional control over the final architecture. rsc.org Studying how these varied interactions guide the self-assembly of this molecule could lead to the rational design of novel soft materials.

Contribution to Academic Scaffold Diversity and Library Synthesis

In drug discovery and chemical biology, there is a constant need for diverse molecular scaffolds that can be elaborated into libraries of compounds for biological screening. This compound is a prime example of a trifunctional scaffold, where each reactive site can be addressed sequentially and with different chemistries (orthogonal protection/reaction). researchgate.netnih.gov

For example, a solid-phase synthesis approach could be envisioned where the carboxylic acid is first anchored to a resin. Subsequently, the ethynyl group could be modified using a copper-catalyzed click reaction, and finally, the aryl chloride could be functionalized via a palladium-catalyzed Suzuki coupling. By using a diverse set of reactants at each step, a single starting scaffold can generate a large combinatorial library of structurally complex and distinct molecules. nih.govresearchgate.net This approach accelerates the discovery of new bioactive compounds. medjchem.com

Advanced Theoretical Modeling to Predict and Understand Chemical Phenomena

Computational chemistry provides powerful tools to predict and rationalize the behavior of molecules, guiding experimental work. For this compound, advanced theoretical modeling, particularly using Density Functional Theory (DFT), can offer significant insights. nih.govresearchgate.net

Key areas for computational investigation include:

Conformational Analysis: DFT calculations can determine the most stable three-dimensional structure of the molecule, paying close attention to the orientation of the carboxylic acid group relative to the ortho-fluorine atom, which can be influenced by intramolecular hydrogen bonding. nih.govresearchgate.net

Electronic Properties: Modeling can predict electronic properties such as the HOMO-LUMO gap, molecular electrostatic potential surfaces, and atomic charges. These calculations help to understand the molecule's reactivity, identifying the most likely sites for nucleophilic or electrophilic attack.

Acidity Prediction: The pKa value of the carboxylic acid can be accurately predicted by calculating the relative free energies of the acid and its conjugate benzoate (B1203000) anion in a solvent model. The electron-withdrawing effects of the fluorine, chlorine, and ethynyl groups are expected to increase its acidity relative to benzoic acid. stackexchange.com

Reaction Mechanisms: Computational studies can elucidate the detailed mechanisms of reactions involving the molecule, such as the selective hydrogenation of the alkyne or cross-coupling at the C-Cl bond. chemrxiv.orgchemrxiv.org This can help in optimizing reaction conditions and predicting product selectivity.

Table 3: Molecular Properties Predictable via Theoretical Modeling

PropertyComputational MethodSignificanceReference (Analogous Systems)
Ground State GeometryDFT (e.g., B3LYP/6-311++G(d,p))Predicts bond lengths, angles, and stable conformers. nih.govresearchgate.net
Acidity (pKa)DFT with Solvation Model (e.g., PCM)Quantifies the influence of substituents on acidity. stackexchange.com
Vibrational FrequenciesDFT Frequency CalculationAids in the interpretation of experimental IR and Raman spectra. researcher.life
HOMO/LUMO EnergiesDFT or Time-Dependent DFT (TD-DFT)Relates to electronic transitions, redox potential, and reactivity. researchgate.net
Reaction Energy ProfilesDFT Transition State SearchElucidates reaction mechanisms and predicts activation barriers. chemrxiv.orgchemrxiv.org

Interdisciplinary Applications in Chemical Biology Research (focusing on chemical synthesis of probes/tools, not biological activity)

The unique structural features of this compound make it a promising, albeit currently underexplored, scaffold for the synthesis of sophisticated chemical probes and tools for chemical biology research. Its utility in this interdisciplinary field stems from the combination of a versatile carboxylic acid handle, a bioorthogonal ethynyl group, and the modulating effects of its halogen substituents. These features allow for the strategic construction of probes designed to investigate complex biological systems without directly eliciting a biological response.

The primary application of this compound in chemical biology lies in its potential as a building block for "clickable" molecular probes. The terminal alkyne (ethynyl group) is a key functional group for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, cornerstone techniques in the field of click chemistry. This allows for the covalent attachment of the benzoic acid-derived core to a wide array of reporter tags, affinity labels, or other molecular entities.

The synthesis of such probes would typically involve a multi-step process:

Activation of the Carboxylic Acid: The carboxylic acid moiety of this compound can be activated to facilitate conjugation with other molecules. Standard peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), can be employed to form an active ester. ossila.com This activated intermediate can then readily react with primary or secondary amines on a linker or a molecule of interest.

Introduction of a Linker: A linker, often a polyethylene (B3416737) glycol (PEG) chain or a simple alkyl chain, can be introduced to provide spatial separation between the benzoic acid core and the reporter tag. This is crucial to minimize potential steric hindrance and to ensure that the reporter group can be easily detected.

Attachment of a Reporter Tag via Click Chemistry: The ethynyl group serves as a handle for the attachment of a reporter molecule that has been functionalized with an azide group. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The reporter tag could be a fluorophore (e.g., a rhodamine or fluorescein (B123965) derivative), a biotin (B1667282) tag for affinity purification, or a mass tag for mass spectrometry-based detection.

The fluorine and chlorine substituents on the aromatic ring can also play a significant role in the properties of the resulting chemical probes. The fluorine atom, for instance, can serve as a ¹⁹F NMR reporter, allowing for an additional and orthogonal method of detection and quantification in complex biological samples. ossila.com The electronic properties of the halogens can also influence the reactivity and stability of the molecule.

Below is an interactive data table illustrating the potential components that could be synthetically integrated with the this compound scaffold to generate a variety of chemical biology tools.

Component Type Example Synthetic Strategy Purpose in Chemical Probe
Core Scaffold This compound-Provides the structural framework and click handle.
Linker Amino-PEG-AzideAmide bond formation with the carboxylic acid.Provides spatial separation and solubility.
Reporter Tag Azido-fluoresceinClick chemistry with the ethynyl group.Enables fluorescent detection and imaging.
Affinity Label Azido-biotinClick chemistry with the ethynyl group.Allows for affinity-based pulldown and enrichment.

It is important to note that while the synthetic strategies described are well-established in the field of chemical biology, their specific application to this compound has not been extensively reported in the scientific literature. However, the modular nature of this compound makes it a highly attractive candidate for the development of the next generation of chemical probes for studying biological processes with high precision and minimal perturbation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-4-ethynyl-2-fluorobenzoic acid, and how can reaction conditions be optimized?

  • Methodology : Start with halogenation of 2-fluorobenzoic acid using thionyl chloride (SOCl₂) or PCl₅ to introduce chlorine at the 3-position . The ethynyl group can be introduced via Sonogashira coupling with a terminal alkyne under Pd/Cu catalysis. Optimize reaction temperature (typically 60–80°C) and solvent (e.g., THF or DMF) to minimize side reactions. Monitor progress via TLC or HPLC.
  • Critical Parameters : Control stoichiometry of alkyne reagents to avoid over-substitution. Use inert atmosphere (N₂/Ar) to stabilize intermediates.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Workflow :

  • NMR : Confirm substitution pattern using ¹H/¹³C NMR (e.g., ethynyl proton at δ 2.5–3.5 ppm; aromatic protons split by fluorine coupling) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M-H]⁻ (calculated for C₉H₃ClFO₂: 215.97 g/mol) .
  • HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .

Q. What are the key stability considerations for storing this compound?

  • Storage Protocol : Store at -20°C in amber vials under anhydrous conditions to prevent hydrolysis of the ethynyl group. Avoid exposure to light or moisture, which may degrade the fluorinated aromatic ring .

Advanced Research Questions

Q. How do steric and electronic effects of the ethynyl group influence regioselectivity in downstream reactions (e.g., cycloadditions)?

  • Mechanistic Insight : The ethynyl group acts as a strong electron-withdrawing moiety, directing electrophilic substitutions to the meta position. In Huisgen cycloadditions (click chemistry), its linear geometry enhances reactivity with azides. Computational modeling (DFT) can predict transition states and regioselectivity .
  • Case Study : Compare reaction rates with/without Cu(I) catalysts to quantify ethynyl group activation .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Data Analysis Framework :

  • Dose-Response Curves : Replicate assays across multiple cell lines to distinguish compound-specific effects from cell-type variability.
  • SAR Studies : Modify the ethynyl/fluoro substituents and correlate changes with enzyme inhibition (e.g., COX-2 IC₅₀) .
  • Statistical Validation : Apply ANOVA to confirm significance of observed trends (p < 0.05).

Q. How can computational methods predict the binding affinity of this compound to protein targets?

  • In Silico Workflow :

  • Docking Simulations : Use AutoDock Vina to model interactions with active sites (e.g., kinases or GPCRs).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. The ethynyl group may form π-stacking with aromatic residues (e.g., Phe, Tyr) .
    • Validation : Cross-reference with experimental SPR or ITC data.

Methodological Tables

Table 1 : Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight215.97 g/molCalculated
LogP (Predicted)2.3 ± 0.2PubChem
pKa (Carboxylic Acid)3.1–3.5Analog Data

Table 2 : Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
Di-chlorinated derivativeExcess chlorinating agentOptimize SOCl₂ stoichiometry
Ethynyl dimerOxidative couplingUse degassed solvents, lower temp

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.